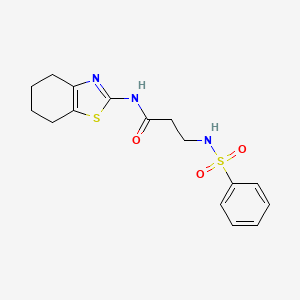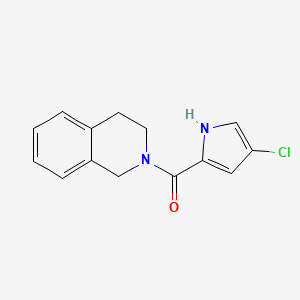![molecular formula C15H16N2O2 B7466235 N-methyl-N-[(2-methylphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466235.png)
N-methyl-N-[(2-methylphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[(2-methylphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide, commonly known as MMPC, is a chemical compound that has been widely studied for its potential applications in scientific research. MMPC is a member of the pyridine carboxamide family of compounds, which have been found to exhibit a range of biological and pharmacological activities. In
Mechanism of Action
The mechanism of action of MMPC is not fully understood, but studies have suggested that it may act through a variety of pathways. One proposed mechanism is that MMPC induces apoptosis in cancer cells by activating the caspase pathway. MMPC has also been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In neurodegenerative diseases, MMPC has been found to protect neurons by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
MMPC has been found to exhibit a range of biochemical and physiological effects. In cancer cells, MMPC has been found to induce apoptosis, inhibit cell growth and metastasis, and reduce angiogenesis (the formation of new blood vessels). In neurodegenerative diseases, MMPC has been found to protect neurons from oxidative stress and inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
MMPC has several advantages as a compound for lab experiments. It is relatively easy to synthesize and has been extensively studied, with a large body of literature available on its properties and applications. MMPC has also been found to exhibit potent biological activity, making it a promising compound for scientific research.
However, there are also some limitations to the use of MMPC in lab experiments. One limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments. Another limitation is that the mechanism of action of MMPC is not fully understood, which may make it difficult to design experiments to study its effects.
Future Directions
There are several potential future directions for research on MMPC. One area of research is the development of MMPC analogs with improved properties, such as increased potency or selectivity. Another area of research is the study of the mechanism of action of MMPC, which may provide insights into its therapeutic potential. Finally, MMPC may have potential applications in other areas of scientific research beyond cancer and neurodegenerative diseases, such as inflammation and autoimmune disorders.
Synthesis Methods
The synthesis of MMPC involves a multi-step process that begins with the reaction of 2-methylbenzylamine with ethyl acetoacetate to form a Schiff base. The Schiff base is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 3-pyridinecarboxylic acid chloride to form MMPC. The synthesis of MMPC has been extensively studied and optimized, with yields of up to 80% reported in the literature.
Scientific Research Applications
MMPC has been found to exhibit a range of biological and pharmacological activities, making it a promising compound for scientific research. One of the most promising applications of MMPC is in the field of cancer research. Studies have shown that MMPC has potent anti-cancer activity, with the ability to induce apoptosis (cell death) in cancer cells. MMPC has also been found to inhibit the growth and metastasis of cancer cells in animal models.
In addition to its anti-cancer properties, MMPC has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that MMPC has neuroprotective properties, with the ability to protect neurons from oxidative stress and apoptosis. MMPC has also been found to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-methyl-N-[(2-methylphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-3-4-6-13(11)10-17(2)15(19)12-7-8-14(18)16-9-12/h3-9H,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXKSFBJJRPWMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(2-methylphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(N-ethylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466157.png)

![N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7466162.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide](/img/structure/B7466177.png)
![(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466192.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7466193.png)
![1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466206.png)
![1-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466219.png)
![3-cyano-N-methyl-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7466221.png)



![N-methyl-N-[(2-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466238.png)
![1-[2-Hydroxy-3-[4-(3-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B7466239.png)